N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine core substituted with a piperazine ring, which is further substituted with a methylpyrazole group. The presence of multiple nitrogen atoms in its structure makes it an interesting candidate for various chemical and biological applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-18(2)14-15-5-4-13(17-14)21-8-6-20(7-9-21)12-10-16-19(3)11-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTMSDRPIWQJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring and the methylpyrazole group. Key steps include:
Formation of the Piperazine Derivative: This can be achieved by reacting piperazine with appropriate alkylating agents under controlled conditions.
Introduction of the Pyrimidine Ring: The piperazine derivative is then reacted with a pyrimidine precursor, often using a condensation reaction.
Attachment of the Methylpyrazole Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[4-(1-ethylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine
- N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyridine-2-amine
Uniqueness
N,N-dimethyl-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpyrazole group enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
